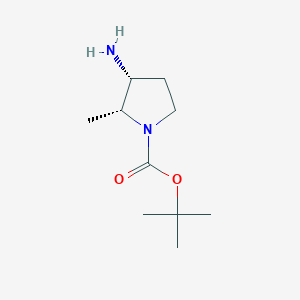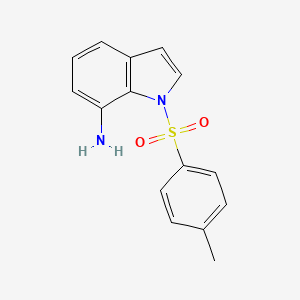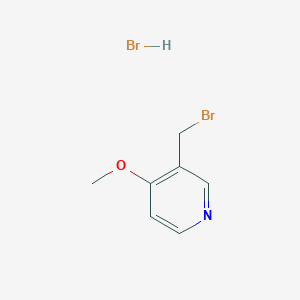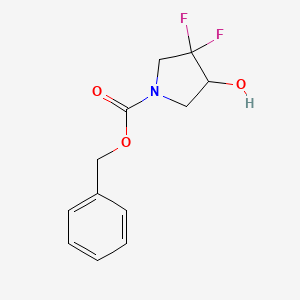
1-Benzylpiperazine-2,6-dione hydrochloride
概要
説明
1-Benzylpiperazine-2,6-dione hydrochloride is a chemical compound known for its stimulant propertiesThis compound is often compared to other stimulants like amphetamine and methamphetamine due to its similar effects on the central nervous system .
準備方法
The synthesis of 1-Benzylpiperazine-2,6-dione hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of diethanolamine with benzyl chloride under controlled conditions. Another approach is the reaction of piperazine with benzyl bromide in the presence of a base such as sodium hydroxide. Industrial production methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity .
化学反応の分析
1-Benzylpiperazine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学的研究の応用
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential use as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties.
作用機序
The mechanism of action of 1-Benzylpiperazine-2,6-dione hydrochloride involves its interaction with neurotransmitter systems in the brain. It stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced activation of their respective receptors, producing stimulant effects similar to those of amphetamine .
類似化合物との比較
1-Benzylpiperazine-2,6-dione hydrochloride is often compared to other piperazine derivatives and stimulants, such as:
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive effects and used in research on serotonin receptors.
Amphetamine: A well-known stimulant with similar effects on dopamine and noradrenaline systems but with a different chemical structure.
Methamphetamine: Another stimulant with potent effects on the central nervous system, often used in the treatment of ADHD and obesity.
The uniqueness of this compound lies in its specific chemical structure and its balanced effects on multiple neurotransmitter systems, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1-benzylpiperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-10-6-12-7-11(15)13(10)8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXCOQNSQCBBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amino}cyclobutane-1-carboxylic acid](/img/structure/B1381724.png)










